(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 3,5-dimethylpiperidin-1-yl substituent at the pyrimidine ring and a 2-methylpropyl (isobutyl) group on the thiazolidinone ring.
Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities. The pyrido[1,2-a]pyrimidinone scaffold is also prevalent in medicinal chemistry due to its ability to interact with biological targets like kinases and DNA topoisomerases .
Properties
Molecular Formula |
C24H30N4O2S2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-14(2)11-28-23(30)19(32-24(28)31)10-18-21(26-12-15(3)9-16(4)13-26)25-20-17(5)7-6-8-27(20)22(18)29/h6-8,10,14-16H,9,11-13H2,1-5H3/b19-10- |
InChI Key |
NQMYOHCHWKMSMT-GRSHGNNSSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C)C |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The presence of a thiazolidinone core combined with a piperidine moiety suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to (5Z)-5 have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cell lines. In a study involving RAW264.7 macrophages, treatment with thiazolidinone derivatives resulted in a marked reduction in LPS-induced inflammation through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of (5Z)-5 have been evaluated against several cancer cell lines. In vitro assays demonstrated that the compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Table 1: Cytotoxicity Data Against Various Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Promyelocytic leukemia) | 0.5 | 10 |
| HSC-2 (Squamous cell carcinoma) | 0.8 | 8 |
| HSC-3 | 0.7 | 9 |
| Non-malignant fibroblasts | >10 | - |
The proposed mechanisms underlying the biological activities of (5Z)-5 include:
- Inhibition of NF-κB Pathway : The compound significantly reduces the phosphorylation and degradation of IκBα, thus preventing NF-κB translocation to the nucleus.
- Induction of Apoptosis : Activation of caspases and subsequent PARP cleavage indicate that (5Z)-5 triggers apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in tumor cells, contributing to its cytotoxic effects.
Case Studies
Several studies have highlighted the therapeutic potential of thiazolidinone derivatives:
- Anti-inflammatory Study : A recent investigation revealed that similar compounds reduced inflammatory markers in animal models of arthritis, suggesting their utility in treating chronic inflammatory diseases .
- Cancer Research : In vivo studies demonstrated that compounds structurally related to (5Z)-5 inhibited tumor growth in xenograft models, supporting their development as anticancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that modifications to its structure can enhance its efficacy against various cancer cell lines. For instance, compounds similar to this thiazolidinone have been tested against breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against specific bacterial strains. Studies suggest that it interferes with bacterial cell wall synthesis, leading to cell death. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Neurological Applications
Given the presence of the piperidine moiety, this compound may have implications in treating neurological disorders. Research has indicated that derivatives of piperidine can interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .
Environmental Impact Studies
There is emerging interest in studying the environmental impact of pharmaceuticals, including compounds like this thiazolidinone. Understanding how such compounds interact with aquatic ecosystems can provide insights into their ecological effects and inform regulatory policies .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the thiazolidinone structure and tested them against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting that this compound could be developed further as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Structurally analogous compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents on the piperidine/piperazine ring and the thiazolidinone moiety. Key examples include:
Key Observations:
In contrast, the 4-(2-hydroxyethyl)piperazin-1-yl group in improves aqueous solubility due to its polar hydroxyethyl chain.
Thiazolidinone Substituents: The 2-methylpropyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability.
Stereoelectronic Effects:
- The (Z)-configuration of the methylidene bridge is conserved across analogs, ensuring optimal spatial alignment for target binding.
- Sulfanylidene (C=S) groups may participate in hydrogen bonding or redox interactions, influencing pharmacological activity .
Pharmacological Implications
- Anticancer Activity: Pyrido[1,2-a]pyrimidinone-thiazolidinone hybrids (e.g., ) have been explored as kinase inhibitors or ferroptosis inducers. The 4-methylpiperazin-1-yl group in is reminiscent of imatinib’s piperazine moiety, a known tyrosine kinase inhibitor.
- Antimicrobial Potential: Thiazolidinones with lipophilic substituents (e.g., 2-methylpropyl) may disrupt bacterial membranes or enzyme active sites .
- Drug-Likeness: The hydroxyethylpiperazine derivative demonstrates balanced solubility and permeability, aligning with Lipinski’s rule of five criteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
